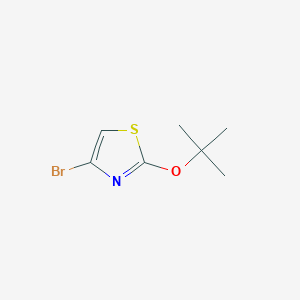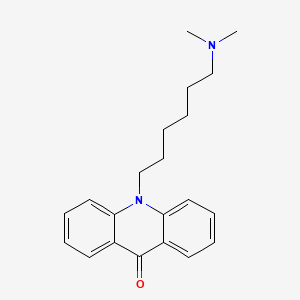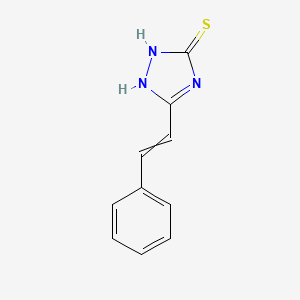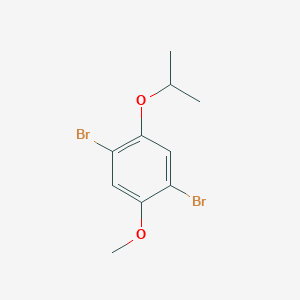
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a tricyclic structure This particular compound is characterized by the presence of a phenylsulfonyl group attached to the phenyl ring, which is further connected to the phenoxazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of the phenoxazine core with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes. These methods would focus on optimizing reaction conditions to achieve high yields and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenoxazine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted phenoxazine derivatives.
科学研究应用
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with biological macromolecules, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Phenoxazine: The parent compound without the phenylsulfonyl group.
10-Phenyl-10H-phenoxazine: A similar compound with a phenyl group instead of a phenylsulfonyl group.
10-(4-Methylphenyl)-10H-phenoxazine: A derivative with a methylphenyl group.
Uniqueness
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for various applications that other phenoxazine derivatives may not be able to achieve.
属性
分子式 |
C24H17NO3S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
10-[4-(benzenesulfonyl)phenyl]phenoxazine |
InChI |
InChI=1S/C24H17NO3S/c26-29(27,19-8-2-1-3-9-19)20-16-14-18(15-17-20)25-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)25/h1-17H |
InChI 键 |
FUUBWPPJXGUILL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)


![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)

![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)

![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)

![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)

